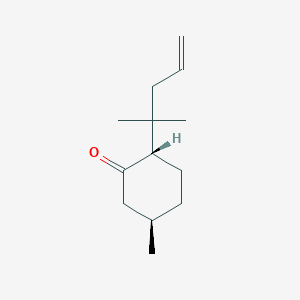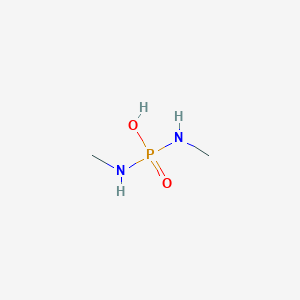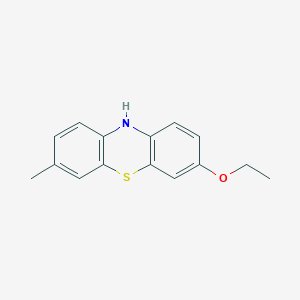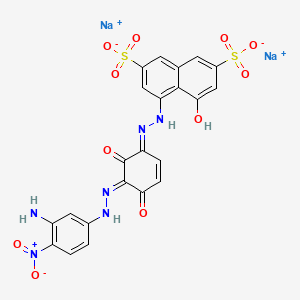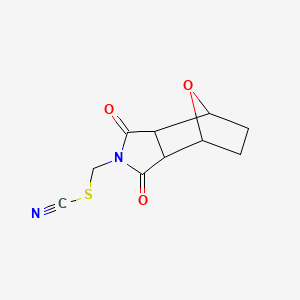
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a bicyclic framework with an oxirane ring and a thiocyanate group, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- typically involves multiple steps. One common method starts with the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride
- 7-Oxabicyclo(2.2.1)heptane
Uniqueness
Compared to similar compounds, 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-(thiocyanatomethyl)- stands out due to its unique thiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and specialty chemicals .
Propiedades
Número CAS |
73806-17-4 |
|---|---|
Fórmula molecular |
C10H10N2O3S |
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C10H10N2O3S/c11-3-16-4-12-9(13)7-5-1-2-6(15-5)8(7)10(12)14/h5-8H,1-2,4H2 |
Clave InChI |
IVBMMYCNWLKIFA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)N(C3=O)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




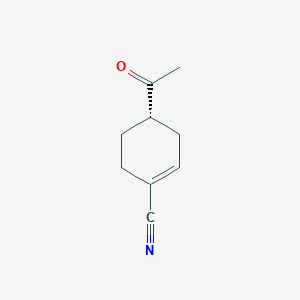
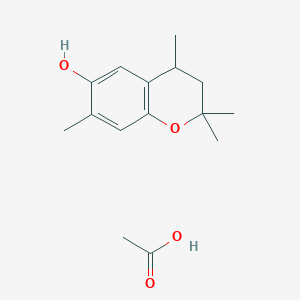
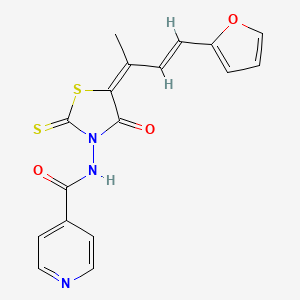
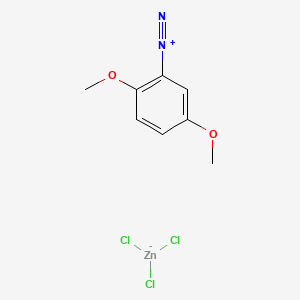
![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
